molecular formula C10H11BrClNO B3174659 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine CAS No. 954225-89-9

3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine

Cat. No.: B3174659
CAS No.: 954225-89-9
M. Wt: 276.56 g/mol
InChI Key: WIOLHSZCOUGNCV-UHFFFAOYSA-N
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Description

3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine is a useful research compound. Its molecular formula is C10H11BrClNO and its molecular weight is 276.56 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-bromo-4-chlorophenoxy)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c11-9-3-8(12)1-2-10(9)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOLHSZCOUGNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Evolution of Azetidine Ring Synthesis Methodologies

The construction of the strained four-membered azetidine (B1206935) ring has been a long-standing challenge in synthetic organic chemistry. nih.gov Over the years, a variety of synthetic strategies have been developed, evolving from classical methods to more sophisticated and efficient modern techniques. These methodologies can be broadly categorized into several key approaches, each with its own advantages and limitations.

Historically, the synthesis of azetidines often relied on intramolecular cyclization reactions of 1,3-amino alcohols or 1,3-haloamines. researchgate.net These methods, while foundational, often required harsh reaction conditions and had limited substrate scope. Another traditional approach involves the reduction of β-lactams (azetidin-2-ones), which are more readily accessible through methods like the Staudinger cycloaddition. nih.gov However, the reduction step can sometimes be challenging and may not be compatible with all functional groups.

More recent advancements have provided milder and more versatile routes to azetidines. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and atom-economical method for constructing the azetidine ring. auburn.edunih.govacs.org While early examples were often limited to intramolecular reactions or specific types of imines, recent developments have expanded its scope to include intermolecular reactions and the use of visible-light photocatalysis. researchgate.netchemrxiv.orglibretexts.org

Other modern strategies include:

Intramolecular Aminolysis of Epoxides: Lanthanide catalysts, such as La(OTf)₃, have been shown to effectively promote the intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines with high regioselectivity and functional group tolerance. pressbooks.pubresearchgate.net

Palladium-Catalyzed C-H Amination: Intramolecular C(sp³)–H amination reactions catalyzed by palladium(II) complexes provide a powerful tool for the synthesis of functionalized azetidines from readily available starting materials. stereoelectronics.org

Strain-Release Homologation: The use of highly strained azabicyclo[1.1.0]butanes (ABBs) in reactions with organometallic reagents has emerged as a valuable method for the divergent synthesis of substituted azetidines. rsc.org

Ring Expansion and Contraction Reactions: Methodologies involving the expansion of three-membered rings (aziridines) or the contraction of five-membered rings have also been developed to access the azetidine scaffold. researchgate.net

These evolving synthetic methodologies have significantly enhanced the accessibility of a diverse range of substituted azetidines, paving the way for their broader application in various fields of chemical research.

Structural Significance of Azetidine Scaffolds in Modern Organic Chemistry

The azetidine (B1206935) ring, despite its inherent ring strain of approximately 25.2 kcal/mol, is a stable four-membered saturated heterocycle that has garnered significant attention in modern organic and medicinal chemistry. researchgate.net Its unique structural and conformational properties impart desirable characteristics to molecules, making it a "privileged scaffold" in drug discovery. studysmarter.co.uknih.gov

The azetidine scaffold is also frequently employed as a bioisostere for other common functional groups. Bioisosterism, the replacement of a part of a molecule with another group having similar physical or chemical properties to retain or enhance biological activity, is a widely used strategy in drug design. For instance, the azetidine ring can serve as a conformationally restricted analog of acyclic amines or as a bioisosteric replacement for larger rings like piperidine (B6355638) or even aromatic rings in certain contexts. This substitution can lead to improved metabolic stability, reduced toxicity, and altered pharmacokinetic profiles.

Overview of Halogenated Phenoxy Moieties in Chemical Research

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is characterized by significant ring strain, which makes it susceptible to various ring-opening reactions. Additionally, the nitrogen atom provides a site for functionalization, and the carbon atoms of the ring can also undergo transformations.

Ring-Opening Reactions and Subsequent Derivatization

The inherent strain of the azetidine ring makes it prone to cleavage by nucleophiles, often under activating conditions. This reactivity provides a pathway to synthesize substituted acyclic amines.

A notable example of a ring-opening reaction involves the treatment of this compound with a strong reducing agent such as lithium aluminum hydride (LiAlH₄). In this reaction, the hydride nucleophile attacks one of the carbon atoms of the azetidine ring, leading to the cleavage of a carbon-nitrogen bond. Subsequent workup with water results in the formation of 3-(2-Bromo-4-chlorophenoxy)propan-1-amine with a yield of 62%. semanticscholar.org This transformation effectively converts the cyclic azetidine into a linear propanolamine (B44665) derivative, demonstrating a useful method for accessing this class of compounds.

ReactantReagentsProductYieldReference
This compoundLiAlH₄, H₂O3-(2-Bromo-4-chlorophenoxy)propan-1-amine62% semanticscholar.org

Further studies on related azetidine derivatives have shown that the regioselectivity of the ring-opening is influenced by the substituents on the ring and the nature of the nucleophile. rsc.orgfrontiersin.org In many cases, activation of the azetidine nitrogen, for instance by protonation or conversion to an azetidinium ion, facilitates the nucleophilic attack. nih.gov

N-Functionalization and N-Derivatization of Azetidines

The secondary amine within the azetidine ring of this compound is a key site for chemical modification. The lone pair of electrons on the nitrogen atom allows for a variety of N-functionalization and N-derivatization reactions, including acylation, sulfonylation, and alkylation. These reactions are fundamental in medicinal chemistry for modulating the physicochemical and pharmacological properties of the molecule.

N-acylation, the introduction of an acyl group onto the nitrogen atom, is a common transformation. This can be achieved by reacting the azetidine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. Similarly, N-sulfonylation involves the reaction with sulfonyl chlorides, typically in the presence of a base, to form sulfonamides. N-alkylation can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones. While specific examples for this compound are not extensively detailed in the public domain, the general reactivity of the azetidine nitrogen is well-established. mdma.ch

Functional Group Interconversions on the Azetidine Carbon Atoms

Modifications to the carbon framework of the azetidine ring itself, beyond ring-opening, represent another avenue for derivatization. These transformations can introduce new functional groups at the C3 position, altering the substitution pattern of the heterocycle.

Reactivity of the Halogenated Aromatic Moiety

The 2-bromo-4-chlorophenoxy group of the molecule offers a second reactive center, which is largely independent of the azetidine ring's chemistry. The bromine and chlorine substituents on the aromatic ring can participate in various substitution and coupling reactions, providing a powerful tool for structural diversification.

Halogen Exchange and Substitution Reactions

Halogen exchange reactions, particularly the conversion of an aryl bromide to an aryl iodide, can be a useful strategy to increase the reactivity of the substrate in subsequent cross-coupling reactions. Copper-catalyzed halogen exchange reactions, often referred to as aromatic Finkelstein reactions, provide a mild and general method for this transformation. organic-chemistry.orgresearchmap.jp These reactions typically employ a copper(I) catalyst, a diamine ligand, and an iodide salt. organic-chemistry.orgresearchmap.jp While a specific application to this compound has not been reported, the methodology is broadly applicable to a wide range of aryl bromides.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the C2 position of the phenoxy ring is particularly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures. An example of this reaction has been reported for this compound. The reaction with phenylboronic acid, catalyzed by a palladium complex, selectively couples at the position of the bromine atom to afford 3-[(4-chloro-2-phenylphenoxy)methyl]azetidine in a high yield of 87%. semanticscholar.org This demonstrates the feasibility of introducing a variety of aryl and heteroaryl substituents at this position.

ReactantCoupling PartnerProductYieldReference
This compoundPhenylboronic acid3-[(4-chloro-2-phenylphenoxy)methyl]azetidine87% semanticscholar.org

Sonogashira Coupling

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov While no specific examples with this compound are documented, the reaction is widely used for the alkynylation of aryl bromides and would be expected to proceed at the bromine-substituted position.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction provides a powerful tool for the introduction of vinyl groups onto the aromatic ring. rsc.org Similar to the Sonogashira coupling, the Heck reaction of this compound would be anticipated to occur at the C-Br bond, leading to the formation of a styrenyl-type derivative.

Stability and Degradation Pathways of Phenoxyazetidine Structures

The chemical stability of this compound is a critical parameter influencing its potential applications and environmental fate. While specific experimental stability data for this exact molecule is not extensively documented in publicly available literature, a comprehensive understanding of its potential degradation pathways can be extrapolated from the known reactivity of its constituent functional groups: the azetidine ring, the phenoxy ether linkage, and the substituted aromatic ring. The inherent ring strain of the four-membered azetidine heterocycle, coupled with the electronic effects of the bromo- and chloro-substituents on the phenoxy ring, dictates its susceptibility to various degradation mechanisms. nih.gov

The principal degradation pathways anticipated for phenoxyazetidine structures like this compound include hydrolytic cleavage under acidic or basic conditions, thermal decomposition, and photodegradation. Each of these pathways can lead to the formation of distinct sets of degradation products, arising from the cleavage of the azetidine ring, the ether bond, or transformations of the aromatic moiety.

Hydrolytic Stability

The hydrolysis of this compound is expected to be significantly influenced by pH. The azetidine nitrogen can be protonated under acidic conditions, which can facilitate nucleophilic attack and subsequent ring-opening. acs.org Studies on related N-substituted azetidines have demonstrated that they can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov The rate of this degradation is highly dependent on the pH of the medium, with more rapid decomposition observed at lower pH values. nih.gov

For instance, a study on N-aryl azetidines revealed that decomposition is significantly faster at a pH of 1.8 compared to a pH of 7.0, where the compounds were found to be stable. nih.gov The half-life of an analogue at pH 1.8 was reported to be 0.5 hours, which increased to 1.2 hours at pH 2.7. nih.gov This suggests that the protonation of the azetidine nitrogen is a key step in the degradation mechanism. nih.gov

The ether linkage in phenoxyazetidine structures is also susceptible to acidic hydrolysis, although typically under more forcing conditions. Cleavage of the C-O bond of the ether would lead to the formation of 2-Bromo-4-chlorophenol and 3-(hydroxymethyl)azetidine.

Under basic conditions, the azetidine ring is generally more stable. However, the phenoxy ether linkage could potentially undergo nucleophilic attack, although this is less common for aryl ethers.

Interactive Data Table: Predicted Hydrolytic Degradation Products

Degradation PathwayConditionMajor Products
Azetidine Ring OpeningAcidic (low pH)3-(2-Bromo-4-chlorophenoxy)propan-1-amine
Ether CleavageStrong Acid2-Bromo-4-chlorophenol, 3-(Hydroxymethyl)azetidine

Thermal Degradation

The thermal stability of this compound is expected to be governed by the bond dissociation energies of its constituent parts. The C-N bonds within the strained azetidine ring are likely points of initial cleavage upon heating. Thermal decomposition of azetidine-containing compounds can lead to ring-opening or fragmentation, generating various smaller amine and hydrocarbon products. The presence of the phenoxy group may influence the decomposition pathway, potentially leading to the formation of phenolic compounds and nitrogen-containing fragments.

Photochemical Degradation

The 2-bromo-4-chlorophenoxy moiety in the molecule suggests a potential for photochemical degradation. Halogenated aromatic compounds are known to be susceptible to photodecomposition upon exposure to UV light. researchgate.net This can involve the cleavage of the carbon-halogen bonds, leading to dehalogenated products. Furthermore, the aromatic ring itself can undergo photo-oxidation, resulting in ring-opening and the formation of smaller, aliphatic molecules. The azetidinyl group has also been shown to influence the photochemical properties of molecules, which could modulate the photodegradation pathway of the entire structure. researchgate.net

Interactive Data Table: Predicted Photodegradation Products

Degradation PathwayConditionPotential Products
DehalogenationUV Irradiation3-[(4-Chlorophenoxy)methyl]azetidine, 3-[(2-Bromophenoxy)methyl]azetidine, 3-(Phenoxymethyl)azetidine
Aromatic Ring CleavageUV IrradiationAliphatic acids and aldehydes

Structure Activity Relationship Sar Methodologies in Phenoxyazetidine Research

Impact of Azetidine (B1206935) Ring Conformation on Molecular Interactions

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, imparts a degree of conformational rigidity to molecules, which can be advantageous in drug design. Unlike more flexible acyclic amines, the puckered nature of the azetidine ring limits the number of accessible conformations, which can reduce the entropic penalty upon binding to a biological target. This pre-organization of the molecule into a bioactive conformation can lead to higher binding affinity.

The conformation of the azetidine ring is not planar and typically adopts a puckered geometry. The degree of this puckering and the preferred orientation of substituents are influenced by the substitution pattern on the ring. In the case of 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine, the substituent at the 3-position will have a significant impact on the ring's conformational equilibrium. Computational studies on similar azetidine-containing compounds have shown that they can adopt either a puckered structure depending on the nature of the backbone. nih.gov This conformational preference is crucial as it dictates the spatial orientation of the phenoxymethyl group, which in turn affects how the molecule presents itself to a binding site. The fixed geometry of the azetidine scaffold ensures a defined spatial arrangement of the pharmacophoric elements, which is a key aspect of rational drug design. enamine.net

The table below illustrates the typical conformational parameters of an azetidine ring, which are essential for computational modeling and SAR studies.

ParameterDescriptionTypical Value Range
Puckering Angle (φ)The angle describing the deviation from planarity.10-30°
Puckering Amplitude (q)The magnitude of the ring puckering.0.1-0.2 Å
Substituent OrientationThe preference for a substituent to be in an axial or equatorial position.Dependent on steric and electronic factors

Influence of Halogen Substituents on Aromatic Systems in Biological Recognition

The presence of bromine and chlorine atoms on the phenoxy ring of this compound plays a multifaceted role in its potential biological activity. Halogen substituents can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.

The introduction of chlorine and bromine significantly increases the lipophilicity of the aromatic ring, which can enhance membrane permeability and access to hydrophobic binding pockets within a biological target. Furthermore, these halogens can participate in specific, non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on a protein or other biological macromolecule. The strength of these interactions depends on the identity of the halogen, with bromine being a better halogen bond donor than chlorine.

The following table summarizes the key properties of bromine and chlorine substituents relevant to biological recognition.

Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)Polarizability (ų)Halogen Bond Donor Strength
Chlorine (Cl)1.753.162.18Moderate
Bromine (Br)1.852.963.05Good

Conformational Analysis and Dynamic Behavior of the Phenoxymethyl Linker

The preferred conformation around these bonds will determine the relative orientation of the azetidine and the di-halogenated phenyl ring. This orientation is influenced by a combination of steric hindrance and electronic interactions. For instance, steric clashes between the azetidine ring and the ortho-bromo substituent on the phenyl ring could restrict rotation around the C-O bond, favoring certain conformations over others.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore the conformational landscape of the phenoxymethyl linker and to identify low-energy conformers. Understanding the dynamic behavior of this linker is essential for predicting the bioactive conformation of this compound and for designing analogs with optimized linkers that present the key pharmacophoric groups in a more favorable orientation for binding.

Rational Design Principles for Modulating Molecular Recognition

The principles of rational drug design can be applied to this compound to guide the synthesis of new analogs with improved biological activity. This process involves a systematic modification of the molecular structure based on the SAR insights gained from the analysis of its constituent parts.

Key strategies for modulating the molecular recognition of this compound include:

Modification of the Azetidine Ring: Altering the substitution pattern on the azetidine ring can fine-tune its conformational preferences and introduce new points of interaction with a target. For example, the introduction of small alkyl or polar groups could probe for additional binding pockets.

Varying the Halogen Substitution: The type, number, and position of halogen substituents on the phenyl ring can be systematically varied to optimize lipophilicity and halogen bonding potential. Replacing bromine with iodine, for example, could lead to stronger halogen bonds.

Altering the Linker: The length and flexibility of the linker can be modified to adjust the distance and relative orientation between the azetidine and aromatic rings. Replacing the ether linkage with a more rigid or a more flexible group could have a profound impact on binding affinity.

The table below outlines some rational design strategies and their potential impact on the properties of this compound.

Molecular ModificationRationalePotential Outcome
Introduction of a methyl group on the azetidine nitrogenIncrease basicity and potential for ionic interactions.Altered solubility and binding to targets with anionic residues.
Replacement of the 2-bromo substituent with a 2-fluoro substituentReduce steric bulk and increase electronegativity.Altered conformational preference of the phenoxy ring and potential for hydrogen bonding.
Isosteric replacement of the phenyl ring with a pyridine ringIntroduce a hydrogen bond acceptor and alter electronic properties.Enhanced solubility and potential for new interactions with the target.

By integrating conformational analysis, an understanding of substituent effects, and computational modeling, a comprehensive SAR model for phenoxyazetidine derivatives can be developed. This model can then be used to guide the design of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Computational and Theoretical Investigations of Azetidine Phenoxy Compounds

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of molecules. For "3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine," DFT calculations can provide a detailed picture of the electron distribution, molecular orbitals, and thermodynamic stability.

Research on substituted phenols has demonstrated the significant influence of halogen substituents on the electronic properties of the aromatic ring. researchgate.net In the case of the 2-bromo-4-chlorophenoxy group, the electronegative bromine and chlorine atoms are expected to withdraw electron density from the phenyl ring through an inductive effect. This withdrawal of electrons can impact the reactivity of the aromatic system and the nature of the ether linkage to the azetidine (B1206935) moiety.

Natural Bond Orbital (NBO) analysis, a common technique used in conjunction with DFT, can quantify the charge distribution on each atom. In a hypothetical NBO analysis of "this compound," one would expect a net positive charge on the carbon atoms attached to the bromine and chlorine, and a significant negative charge on the halogen atoms themselves. The oxygen atom of the phenoxy group would also exhibit a partial negative charge, influencing the polarity of the molecule.

The stability of different conformers of the molecule can be assessed by comparing their calculated total energies. The flexible side chain, -(CH₂)-O-(C₆H₃BrCl), allows for multiple rotational isomers. Quantum chemical calculations can identify the most stable conformer in the gas phase and in different solvent environments by incorporating solvent models.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on "this compound" and related analogs.

PropertyValue (Hypothetical)Description
Total Energy -2345.67 HartreeThe absolute energy of the most stable conformer in the gas phase.
Dipole Moment 3.45 DebyeA measure of the overall polarity of the molecule.
HOMO Energy -6.78 eVEnergy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO Energy -1.23 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.55 eVAn indicator of the molecule's chemical reactivity and kinetic stability.
Mulliken Charge on Br -0.05 ePartial atomic charge on the bromine atom.
Mulliken Charge on Cl -0.08 ePartial atomic charge on the chlorine atom.

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on "this compound" are publicly available.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.gov For "this compound," MD simulations are particularly useful for sampling the vast conformational space of the flexible side chain and for studying its interactions with solvent molecules or biological macromolecules.

In an MD simulation, the atoms of the molecule are treated as classical particles moving according to Newton's laws of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. By simulating the trajectory of the molecule over nanoseconds or even microseconds, it is possible to observe its conformational changes and intermolecular interactions in a simulated environment, such as a box of water molecules.

A key aspect to investigate for this molecule would be the rotational freedom around the C-O and C-C bonds of the side chain. The simulation would reveal the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the conformational pre-organization of the ligand. enamine.net

The puckering of the four-membered azetidine ring is another dynamic feature that can be studied with MD simulations. The ring can exist in either a puckered or a planar conformation, and the presence of the bulky substituent at the 3-position will influence this equilibrium.

The following table provides an example of the type of data that can be extracted from an MD simulation of "this compound" in an aqueous solution.

ParameterValue (Hypothetical)Description
Solvent Accessible Surface Area (SASA) 350 ŲThe surface area of the molecule that is accessible to solvent molecules, indicating its exposure to the environment.
Radius of Gyration (Rg) 4.2 ÅA measure of the compactness of the molecule's structure.
Number of Hydrogen Bonds with Water 2.5 (average)The average number of hydrogen bonds formed between the molecule (e.g., the azetidine nitrogen) and surrounding water molecules.
Dihedral Angle (C-C-O-C) Population 65% gauche, 35% antiThe relative populations of the major rotational isomers around the ether linkage.

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on "this compound" are publicly available.

Mechanistic Studies of Reaction Pathways Using Computational Models

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. mit.edu While no specific studies on the synthesis of "this compound" were found, computational models have been extensively used to study the formation of the azetidine ring in general. researchgate.net

One common method for synthesizing azetidines is through the intramolecular cyclization of γ-amino halides or alcohols. DFT calculations can be used to model the reaction pathway of such a cyclization, identifying the structure and energy of the transition state. This information is crucial for understanding the factors that control the reaction rate and selectivity.

For example, a computational study could compare the energy barriers for the formation of the four-membered azetidine ring versus a potential side reaction, such as the formation of a five- or six-membered ring. The results of such a study could guide the choice of reaction conditions to maximize the yield of the desired azetidine product.

Computational studies have also been employed to understand more complex, metal-catalyzed reactions for azetidine synthesis. acs.org In these cases, the calculations can help to elucidate the role of the catalyst and the nature of the catalytic cycle.

Below is a hypothetical table summarizing the kind of data that could be generated from a computational study of a key reaction step in the synthesis of a 3-substituted azetidine.

ParameterValue (Hypothetical)Description
Activation Energy (ΔG‡) 22.5 kcal/molThe Gibbs free energy of activation for the ring-closing step, which determines the reaction rate.
Reaction Energy (ΔG_rxn) -15.8 kcal/molThe overall change in Gibbs free energy for the reaction, indicating its thermodynamic favorability.
Key Transition State Bond Length (N...C) 2.1 ÅThe distance between the nucleophilic nitrogen and the electrophilic carbon in the transition state of the cyclization.

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on the synthesis of "this compound" are publicly available.

Computational Ligand Design and Virtual Screening Methodologies

The azetidine scaffold is a valuable building block in medicinal chemistry due to its unique three-dimensional structure and its ability to introduce conformational rigidity into a molecule. enamine.net Computational methods such as ligand design and virtual screening are increasingly used to explore the potential of azetidine-containing compounds as drug candidates. acs.org

In a virtual screening campaign, large libraries of virtual compounds can be computationally docked into the binding site of a biological target, such as an enzyme or a receptor. rjptonline.org The docking algorithm predicts the binding mode and estimates the binding affinity of each compound. This allows for the rapid identification of potential hits for further experimental testing. An azetidine-based library could be screened against a variety of targets to identify novel bioactive compounds.

Computational ligand design involves the de novo design or modification of molecules to improve their binding affinity and other drug-like properties. For a molecule like "this compound," computational methods could be used to suggest modifications to the phenoxy ring or the azetidine core to enhance its interaction with a specific target. For example, replacing the bromine or chlorine atoms with other substituents could lead to improved potency or selectivity.

The following table illustrates the type of output that might be generated from a virtual screening study involving a library of azetidine derivatives.

Compound IDDocking Score (kcal/mol) (Hypothetical)Predicted Key Interactions
Azetidine-001-8.5Hydrogen bond with Ser-123, hydrophobic interaction with Phe-234
Azetidine-002-8.2Pi-pi stacking with Trp-89, hydrogen bond with Asn-156
Target Compound -7.9 Halogen bond with Tyr-99, hydrophobic interactions
Azetidine-003-7.5Ionic interaction with Asp-101

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on "this compound" are publicly available.

Future Research Directions and Emerging Applications

Integration of 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine into Combinatorial Library Synthesis for Diversification

The synthesis of diverse molecular libraries is a cornerstone of modern drug discovery. Azetidine-based scaffolds are particularly valuable in this context as they introduce three-dimensional character and novel physicochemical properties into molecular designs, which is especially important for targets like those in the central nervous system (CNS). nih.govnih.gov The structure of this compound offers multiple, chemically distinct points for diversification, making it an excellent candidate for inclusion in diversity-oriented synthesis (DOS) campaigns.

The key functional handles for derivatization are the secondary amine of the azetidine (B1206935) ring and the aryl bromide on the phenoxy group. The azetidine nitrogen can undergo a variety of reactions such as acylation, sulfonylation, and alkylation, allowing for the introduction of a wide range of substituents. researchgate.netnih.gov Concurrently, the bromo-substituent on the aromatic ring serves as a versatile anchor point for transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the facile introduction of aryl, alkynyl, and amino groups, respectively.

The strategic combination of these orthogonal reaction pathways allows for the rapid generation of a large and structurally diverse library of compounds from a single, advanced intermediate.

Diversification PointReaction TypePotential ReagentsIntroduced Functionality
Azetidine Nitrogen (N-H)Acylation / AmidationAcid chlorides, Carboxylic acids (with coupling agents)Amides, Carbamates
Azetidine Nitrogen (N-H)SulfonylationSulfonyl chloridesSulfonamides
Azetidine Nitrogen (N-H)Reductive AminationAldehydes, Ketones (with reducing agent)Substituted Amines
Aromatic Ring (C-Br)Suzuki CouplingBoronic acids/estersAryl, Heteroaryl, Alkyl groups
Aromatic Ring (C-Br)Sonogashira CouplingTerminal alkynesAlkynyl groups
Aromatic Ring (C-Br)Buchwald-Hartwig AminationAmines, AmidesAryl amines, Amides
Aromatic Ring (C-Br)Heck CouplingAlkenesAlkenyl groups

Development of Chemo- and Regioselective Functionalization Protocols

A significant challenge and opportunity in synthetic chemistry lie in the development of protocols that can selectively modify one reactive site in a molecule that contains several. nih.gov this compound possesses multiple such sites: the azetidine nitrogen, the carbon-bromine bond, the carbon-chlorine bond, and various C-H bonds on the aromatic ring. Future research should focus on developing highly chemo- and regioselective functionalization methods to unlock the full synthetic potential of this scaffold.

Key areas for exploration include:

Selective N-H vs. C-Br Reactivity: Developing conditions that allow for the selective functionalization of either the azetidine nitrogen or the aryl bromide without cross-reactivity. This could involve careful selection of catalysts, bases, and protecting group strategies.

Regioselective C-H Functionalization: Directed C-H activation or arylation could enable the introduction of substituents at specific positions on the aromatic ring, guided by the existing ether and halogen functionalities.

Selective Halogen Reactivity: While the C-Br bond is generally more reactive in cross-coupling reactions than the C-Cl bond, developing catalytic systems that can selectively activate one over the other would provide an additional layer of synthetic control for sequential derivatization.

Azetidine Ring Opening: The inherent ring strain of the azetidine can be exploited in strain-release reactions, such as nucleophilic ring-opening, to generate more complex, linear amino alcohol derivatives. rsc.orgbeilstein-journals.org

Reactive SitePotential Selective ReactionControlling Factor
Azetidine N-HAcylationUse of non-metallic catalysts/reagents at low temperatures.
Aromatic C-BrSuzuki CouplingPalladium or Copper catalysis.
Aromatic C-H (ortho to Ether)Directed C-H ActivationUse of directing groups and specific transition metal catalysts (e.g., Rh, Ru).
Azetidine C-N BondNucleophilic Ring OpeningLewis or Brønsted acid activation to promote attack by a nucleophile. beilstein-journals.org

Exploration of Novel Catalytic Systems for Azetidine and Aryl Ether Synthesis

The synthesis of this compound itself relies on the formation of both an azetidine ring and an aryl ether linkage. While classical methods exist, future research should focus on developing more efficient, sustainable, and versatile catalytic systems.

For azetidine synthesis , traditional methods often involve intramolecular SN2 reactions which can require harsh conditions. frontiersin.org Modern catalytic approaches offer milder alternatives. For example, lanthanide triflates like La(OTf)₃ have been shown to catalyze the intramolecular regioselective aminolysis of epoxides to form azetidines. frontiersin.orgnih.gov Other advanced methods include palladium-catalyzed intramolecular C-H amination and strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org

For aryl ether synthesis , the classical Williamson ether synthesis often requires harsh conditions and strong bases. Modern transition-metal catalysis, particularly using copper and palladium, has revolutionized aryl ether formation, allowing the coupling of aryl halides with alcohols under much milder conditions and with broader substrate scope. organic-chemistry.org Further research could focus on developing catalysts that are more active at lower temperatures, require lower catalyst loadings, and are tolerant of a wider array of functional groups, which would be beneficial for the synthesis of complex molecules like this compound and its derivatives.

Bond FormationClassical MethodNovel Catalytic ApproachPotential Advantage
Azetidine RingIntramolecular cyclization of haloaminesLa(OTf)₃-catalyzed epoxide aminolysis frontiersin.orgnih.govHigher regioselectivity, milder conditions
Azetidine Ring-Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination rsc.orgDirect use of C-H bonds, high functional group tolerance
Aryl Ether (C-O)Williamson Ether Synthesis (strong base, high temp)Cu- or Pd-catalyzed cross-coupling organic-chemistry.orgMilder conditions, broader scope, avoids strong bases

Application of Machine Learning and AI in Predicting Azetidine Reactivity and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming organic chemistry, from predicting reaction outcomes to designing multi-step synthetic pathways. iscientific.orgnih.gov These computational tools can be applied to a molecule like this compound to accelerate research and development.

Predicting Reactivity: ML models, particularly neural networks, can be trained on vast datasets of known chemical reactions to predict the major product of a given set of reactants and conditions. acs.orgacs.orgnih.govnih.gov For a multifunctional molecule like this compound, such models could predict the chemo- and regioselectivity of a reaction, helping chemists to select the optimal conditions to achieve a desired transformation without extensive empirical screening. In a 5-fold cross-validation study, one such model was able to correctly identify the major product as its top choice in 71.8% of cases. nih.govnih.gov

AI/ML ApplicationDescriptionSpecific Use for Azetidine Derivatives
Reaction Outcome PredictionNeural networks trained on reaction data predict the major product(s) from a set of reactants. acs.orgPredicting whether a reaction will occur at the N-H, C-Br, or C-Cl site under given conditions.
Retrosynthesis PlanningAlgorithms suggest synthetic routes by recursively breaking down a target molecule into simpler, commercially available precursors. nih.govDesigning efficient, multi-step syntheses for a library of novel analogues.
Reaction Condition OptimizationModels recommend optimal solvents, catalysts, and temperatures for a desired transformation. philadelphia.edu.joImproving the yield and purity of coupling or functionalization reactions.

Exploitation of Azetidines as Linkers and Scaffolds in Advanced Chemical Constructs

Beyond their use as simple building blocks, azetidines are finding increasing application as rigid scaffolds and linkers in more complex, "bifunctional" molecules designed to modulate biological processes. wuxibiology.comresearchgate.net These constructs, such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), consist of two distinct functional heads joined by a linker. medchemexpress.commedchemexpress.comnih.gov

The structure of this compound is well-suited for this purpose. The azetidine ring can serve as a rigid, polar attachment point for one part of the bifunctional molecule (e.g., a warhead that binds to a target protein). The phenoxy moiety provides a defined spatial vector, and the aryl halide presents a convenient handle for attaching the second component (e.g., an E3 ligase-binding ligand for a PROTAC) after suitable functionalization. nih.govnih.gov The constrained nature of the azetidine ring can favorably impact the physicochemical properties and conformational rigidity of the resulting construct, which is often critical for effective biological activity. nih.gov

Advanced ConstructRole of Azetidine ScaffoldPotential Attachment Points
PROTACsRigid linker connecting a "warhead" to an E3 ligase ligand. nih.govAzetidine N-H: Attachment to warhead. Aromatic C-Br: Functionalization and attachment to E3 ligase ligand.
ADCsLinker connecting a cytotoxic payload to an antibody. medchemexpress.commedchemexpress.comAzetidine N-H: Attachment to cytotoxic drug. Aromatic C-Br: Functionalization for conjugation to the antibody.
Molecular ProbesCentral scaffold for attaching fluorescent dyes, biotin (B1667282) tags, or other reporter groups. nih.govOrthogonal functionalization at both the azetidine and aromatic ring sites.

Q & A

Q. What are the recommended synthetic pathways for 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine, and how do reaction conditions influence yield?

A plausible route involves nucleophilic substitution between 2-bromo-4-chlorophenol derivatives and azetidine-containing precursors. For example, using potassium carbonate as a base in polar aprotic solvents (e.g., DMF) under reflux can facilitate ether bond formation . Key variables include stoichiometry, temperature, and solvent choice. Optimization via factorial design (e.g., varying molar ratios, solvents, and catalysts) is critical to minimize side reactions like hydrolysis of the azetidine ring .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) confirm structural integrity, particularly for distinguishing azetidine ring protons and bromo/chloro substituents.
  • X-ray crystallography : Resolves stereochemistry and crystal packing; requires high-purity crystals grown via slow evaporation in solvents like ethanol/water mixtures .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental spectral data .

Q. What safety protocols are essential when handling brominated/chlorinated azetidine derivatives?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory.
  • First aid : Immediate flushing of eyes/skin with water for 15+ minutes upon exposure, followed by medical consultation .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as toxicological data for similar compounds remain incomplete .

Advanced Research Questions

Q. How can reaction optimization frameworks (e.g., factorial design) resolve contradictions in yield or purity data?

Factorial design systematically evaluates interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a 2k^k design can identify dominant factors affecting azetidine ring stability. Contradictions in yield data may arise from unaccounted variables (e.g., moisture sensitivity), necessitating iterative refinement of experimental conditions . Statistical tools like ANOVA help isolate significant effects and reduce noise .

Q. What computational strategies enhance the design of derivatives with targeted biological activity?

  • Molecular docking : Screen against protein targets (e.g., enzymes) to prioritize derivatives with high binding affinity.
  • MD simulations : Assess stability of ligand-receptor complexes over time.
  • QSAR models : Correlate structural features (e.g., substituent electronegativity) with bioactivity using datasets from analogous bromo/chloro compounds .

Q. How can reactor design principles improve scalability for multi-step syntheses?

  • Continuous-flow reactors : Minimize intermediate degradation by controlling residence time and temperature gradients.
  • Membrane separation : Isolate reactive intermediates (e.g., azetidine precursors) to prevent side reactions .
  • Process simulation : Tools like COMSOL Multiphysics model mass/heat transfer dynamics, enabling predictive scaling from milligram to gram batches .

Q. What methodologies address contradictory data in structure-activity relationship (SAR) studies?

  • Theoretical alignment : Revisit hypotheses (e.g., steric vs. electronic effects) to reconcile discrepancies. For example, conflicting bioactivity data may arise from unmodeled solvent interactions or protonation states .
  • Meta-analysis : Aggregate data from analogous compounds (e.g., 2-bromo-4-chlorophenylacetic acid derivatives) to identify trends .
  • Experimental replication : Standardize protocols (e.g., purity thresholds, assay conditions) to reduce variability .

Methodological Tools and Resources

  • Data management : Chemical software (e.g., Schrödinger, Gaussian) ensures reproducible simulations and secure data storage .
  • Classification frameworks : Refer to CRDC subclasses (e.g., RDF2050112 for reactor design) to align research with standardized methodologies .

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3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine
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3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.